molecular formula C15H21NO4 B13056859 (2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B13056859
M. Wt: 279.33 g/mol
InChI Key: GILCXXXJNISDLX-GFCCVEGCSA-N
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Description

The compound (2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid features a chiral center at the C2 position, an acetic acid backbone, a 2,5-dimethylphenyl substituent, and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

GILCXXXJNISDLX-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The following compounds share key structural motifs with the target molecule, enabling systematic comparisons:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: (2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid 2,5-Dimethylphenyl, Boc-protected amino, acetic acid C17H23NO4 305.37 High lipophilicity due to aromatic methyl groups; Boc enhances stability.
2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid Piperidin-2-yl, Boc-protected amino, acetic acid C14H23NO4 269.34 Aliphatic piperidine ring increases flexibility; lower steric hindrance.
2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid Bicyclo[2.2.1]heptanyl, Boc-protected amino, acetic acid C14H23NO4 269.34 Bicyclic system enhances rigidity; predicted pKa = 3.93.
(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid 4-Trifluoromethylphenyl, amino, acetic acid C10H10F3NO2 233.19 Electron-withdrawing CF3 group increases acidity and metabolic stability.
(2R)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid 2,4-Dimethoxyphenyl, amino, acetic acid C10H13NO4 211.21 Electron-donating methoxy groups improve solubility; pKa ~3.65 (predicted).
Key Observations:

Aromatic vs. Aliphatic Substituents : The target’s 2,5-dimethylphenyl group offers greater lipophilicity compared to piperidine or bicycloheptanyl systems, which may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) lower pKa, increasing acidity, whereas electron-donating groups (e.g., methoxy in ) raise pKa and solubility.

Physicochemical and Bioactivity Implications

Table 2: Predicted Physicochemical Properties
Compound Predicted pKa Lipophilicity (LogP) Solubility (mg/mL) Bioactivity Insights
Target compound ~3.9–4.0* High (LogP > 2.5) Low (<0.1) Likely CNS permeability; potential protease inhibition due to aromatic interactions.
2-(2-Bicyclo[2.2.1]heptanyl)-... acetic acid 3.94 Moderate (LogP ~2.0) Moderate (~1.0) Rigid structure may favor selective enzyme binding.
(2R)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid 3.65 Moderate (LogP ~1.8) High (>10) Enhanced solubility suitable for oral formulations.

*Estimated based on structural analogs.

Key Insights:
  • Lipophilicity : The target’s 2,5-dimethylphenyl group likely results in higher LogP than bicycloheptanyl or methoxy-substituted analogs, favoring passive diffusion but complicating formulation.
  • Acidity : The Boc group and acetic acid moiety suggest a pKa similar to bicycloheptanyl analog (~3.94), making the compound predominantly ionized at physiological pH, limiting cellular uptake.
  • Bioactivity : Aromatic methyl groups may engage in hydrophobic binding pockets (e.g., kinase inhibitors), whereas aliphatic analogs might target enzymes requiring conformational flexibility.

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